molecular formula C6H8FN B2993244 3-Fluorocyclopentane-1-carbonitrile CAS No. 1785314-07-9

3-Fluorocyclopentane-1-carbonitrile

Cat. No.: B2993244
CAS No.: 1785314-07-9
M. Wt: 113.135
InChI Key: XKAFCEBZLNXPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorocyclopentane-1-carbonitrile is an organic compound with the molecular formula C6H8FN and a molecular weight of 113.135. It is a fluorinated derivative of cyclopentane, featuring a nitrile group at the first carbon position and a fluorine atom at the third carbon position. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorocyclopentane-1-carbonitrile can be achieved through various methods. One common approach involves the fluorination of cyclopentane-1-carbonitrile using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of cyclopentane-1-carbonitrile in an appropriate solvent, such as acetonitrile, at room temperature. The reaction is usually complete within a few hours, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluorocyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclopentane-1-carbonitrile derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions, under basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Cyclopentane-1-carbonitrile derivatives.

    Reduction: Cyclopentylamine.

    Oxidation: Cyclopentane-1-carboxylic acid.

Scientific Research Applications

3-Fluorocyclopentane-1-carbonitrile is used in various scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the preparation of more complex molecules.

    Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluorocyclopentane-1-carbonitrile depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients, participating in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1-carbonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.

    3-Chlorocyclopentane-1-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

    3-Bromocyclopentane-1-carbonitrile: Contains a bromine atom, which affects its reactivity and applications.

Uniqueness

3-Fluorocyclopentane-1-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-fluorocyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN/c7-6-2-1-5(3-6)4-8/h5-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAFCEBZLNXPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.